Diazene, methylphenyl-

Description

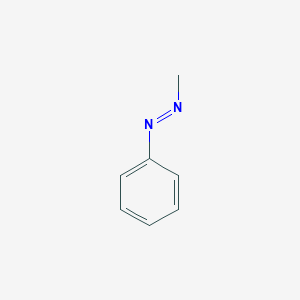

Structure

2D Structure

3D Structure

Properties

CAS No. |

17556-69-3 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

methyl(phenyl)diazene |

InChI |

InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

SHHIUWFOBYRJAM-UHFFFAOYSA-N |

SMILES |

CN=NC1=CC=CC=C1 |

Canonical SMILES |

CN=NC1=CC=CC=C1 |

Synonyms |

[(E)-Phenylazo]methane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylphenyldiazene Compounds

Classical Coupling and Transformation Routes

Traditional methods for synthesizing aryldiazenes have been the bedrock of azo chemistry for over a century. These routes are well-established and understood, though they often require stringent reaction conditions.

The most classic and widely utilized method for the synthesis of azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction. mdpi.comwikipedia.org This process occurs in two main stages.

First, a primary aromatic amine, such as a toluidine isomer (o-, m-, or p-toluidine), is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). This reaction converts the amine into a highly reactive aryldiazonium salt (e.g., toluene (B28343) diazonium chloride). mdpi.comscirp.org

In the second stage, the diazonium salt, which acts as an electrophile, is reacted with a coupling agent—an electron-rich aromatic compound like phenol (B47542) or aniline (B41778). wikipedia.org In the synthesis of a methylphenyldiazene, if the diazonium salt is derived from aniline (benzenediazonium chloride), it would be coupled with toluene. The electrophilic diazonium cation attacks the activated aromatic ring of the coupling partner, resulting in an electrophilic aromatic substitution to form the azo compound. wikipedia.org The position of the coupling on the phenyl ring (ortho or para) is influenced by the directing effects of the substituents present. wikipedia.org

Recent advancements have focused on optimizing this classical approach. For instance, one-pot methods have been developed where diazotization and coupling occur in the same vessel, sometimes facilitated by additives like granular polytetrafluoroethylene (PTFE) to improve reaction speed and yield. researchgate.net

Table 1: Examples of Diazotization and Azo Coupling Reactions This table is illustrative and provides a general representation of the reaction.

| Reactant 1 (Amine) | Reactant 2 (Coupling Agent) | Reagents | Product |

| Aniline | Toluene | 1. NaNO₂, HCl, 0-5°C 2. NaOH | (Methylphenyl)phenyldiazene |

| p-Toluidine | Benzene | 1. NaNO₂, HCl, 0-5°C | (4-Methylphenyl)phenyldiazene |

| 2-Aminophenol | 2-Aminophenol | Diazotization & Coupling | 2,2′-Dihydroxyazobenzene |

Reductive Synthesis from Nitroaromatic Precursors

Another significant pathway to aryldiazenes involves the reduction of nitroaromatic compounds. Aromatic amines, the essential starting materials for diazotization, are most commonly produced through the catalytic reduction of their corresponding nitroaromatic precursors. nih.govnih.gov For example, nitrotoluene is reduced to toluidine, which can then be used in an azo coupling reaction.

More direct reductive methods can also be employed. Catalytic reductive amination of carbonyl compounds with nitro compounds offers a pathway to synthesize amines in a one-pot process. frontiersin.org While not a direct route to diazenes, it is a key step in producing the necessary precursors. A nickel-catalyzed reductive aminocarbonylation has been developed using nitroarenes as the nitrogen source to produce α,β-unsaturated amides, showcasing the utility of nitro compounds as amine precursors in complex syntheses. rsc.org The synthesis of the final azo compound would still typically proceed through the controlled condensation or oxidation of the resulting amine or intermediate hydrazine (B178648) derivatives.

Aryldiazenes can be synthesized directly from hydrazine derivatives. This approach often involves the oxidation of substituted hydrazines. For instance, 1,2-disubstituted hydrazines (hydrazo compounds) can be oxidized to the corresponding azo compounds.

Arylhydrazine salts can also serve as precursors. Under specific conditions, they can be transformed into aryl radicals via unstable diazene (B1210634) intermediates, which can then be used in coupling reactions. nih.gov For example, arylhydrazine salts have been used for the direct arylation of anilines under metal-free conditions. nih.gov Another method involves the selective oxidation of methylhydrazine complexes with lead tetraacetate at low temperatures to yield the corresponding methyldiazene (B1205664) derivatives. researchgate.net The reaction of hydrazine derivatives with carbonyl compounds under acidic conditions is another route to form the diazene structure. smolecule.com

Table 2: Synthesis Methods from Hydrazine Derivatives This table summarizes various approaches starting from hydrazine precursors.

| Hydrazine Precursor | Reagent/Method | Intermediate/Process | Product Class |

| 1,2-Disubstituted Hydrazine | Oxidizing Agent (e.g., air, H₂O₂) | Oxidation | Azo Compound |

| Arylhydrazine Salt | Air Oxidation | Aryl Radical via Diazene | C-2 Arylated Pyrroles |

| Methylhydrazine Complex | Lead Tetraacetate (Pb(OAc)₄) | Selective Oxidation | Methyldiazene Derivative |

| Phenylhydrazine | Ketones/Aldehydes | Reductive Hydrazination | 1,1-Disubstituted Hydrazines |

Innovations in Green Synthetic Chemistry for Aryldiazenes

Recognizing the environmental impact of traditional chemical processes, significant research has been directed toward developing "green" synthetic methodologies. nih.gov These innovations focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key area of green chemistry is the development of reactions that proceed efficiently without the need for, often toxic and expensive, metal catalysts. Several catalyst-free methods for aryldiazene synthesis have been reported.

Microwave-assisted synthesis has emerged as an important technique, offering benefits such as shorter reaction times, milder conditions, and high yields. chemrxiv.orgresearchgate.net An example is the catalyst-free, microwave-assisted azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene, which produces fused cinnoline (B1195905) derivatives in yields ranging from 34% to 91%. rsc.orgrsc.org This demonstrates that complex heterocyclic structures based on an aryldiazene framework can be constructed without a catalyst. rsc.org Similarly, the synthesis of various azo dyes has been achieved through the coupling of diazonium salts with active methylene (B1212753) compounds under catalyst-free conditions. researchgate.net

The vast quantities of volatile organic solvents used in chemical synthesis are a major environmental concern. acs.org Green chemistry promotes the use of alternative, eco-friendly solvents or, ideally, no solvent at all. researchgate.netrsc.org

Examples of green solvents with potential for aryldiazene synthesis include:

Water : Due to its non-toxicity, non-flammability, and availability, water is an attractive green solvent. Although many organic compounds have low solubility in water, aqueous biphasic catalysis is an industrially viable method. rsc.orgmdpi.com

Supercritical Carbon Dioxide (scCO₂) : scCO₂ is a non-toxic, non-flammable solvent with gas-like viscosity and diffusivity, which can be advantageous for certain reactions. researchgate.netrsc.org

Ionic Liquids (ILs) : These are salts with low melting points that exhibit low vapor pressure, high thermal stability, and can be tuned to dissolve a wide range of substances. mdpi.com They can act as both the solvent and catalyst in some reactions.

Polyethylene Glycol (PEG) and Glycerol : These are non-volatile, biodegradable, and readily available solvents that are finding increasing use in organic synthesis. researchgate.netmdpi.com

A clean method for preparing aryl diazonium ions has been developed using methyl nitrite, which avoids the formation of dark decomposition products often seen with nitrous acid, thus simplifying isolation and improving yields under more environmentally benign conditions. scirp.org

Molecular Structure Elucidation and Spectroscopic Characterization of Methylphenyldiazenes

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to elucidating the molecular structure of methylphenyldiazenes. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy, along with mass spectrometry, offer a comprehensive understanding of their chemical composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for probing the atomic-level structure of methylphenyldiazenes. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms within the molecule can be obtained. pressbooks.puborganicchemistrydata.orgox.ac.uk

¹H NMR Spectroscopy: In ¹H NMR spectra of methylphenyldiazenes, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the position of the methyl group on the phenyl ring. The methyl protons, being attached to the aromatic ring, typically resonate as a singlet in the upfield region, around δ 2.3-2.5 ppm. The integration of the peak areas provides a ratio of the number of protons in different chemical environments. pressbooks.pub

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The spectra of methylphenyldiazenes show distinct signals for each carbon atom in a unique electronic environment. Aromatic carbons typically resonate in the range of δ 110-150 ppm. The carbon atom attached to the nitrogen of the diazenyl group appears at a specific chemical shift, influenced by the electron-withdrawing nature of the azo group. The methyl carbon signal is found at a much higher field, typically around δ 20-25 ppm. rsc.orgresearchgate.netyoutube.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. cam.ac.ukyoutube.comdokumen.pubucsb.edu

COSY spectra reveal correlations between coupled protons, helping to assign protons within the phenyl ring and confirm their relative positions. youtube.com

HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C resonances. nih.gov

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.15-7.26 (m) | - |

| Aromatic-C | - | 128.5-141.1 |

| Methyl-H | 2.27 (s) | - |

| Methyl-C | - | 19.8 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. measurlabs.com These methods are particularly useful for identifying functional groups and providing a "fingerprint" of the molecule. libretexts.orgbruker.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of a methylphenyldiazene derivative typically displays characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org

N=N stretching: The N=N stretching vibration, characteristic of the azo group, is often weak in the IR spectrum and can be found in the region of 1400-1450 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic ring are observed in the 675-900 cm⁻¹ range and are indicative of the substitution pattern. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. bruker.comyoutube.com The N=N stretching vibration, which is often weak in the IR spectrum, can show a strong signal in the Raman spectrum, making it a useful diagnostic tool. youtube.com Similarly, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. nih.govresearchgate.net

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3030-3100 | ~3030-3100 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| N=N Stretch | ~1400-1450 (often weak) | ~1400-1450 (often strong) |

| Aromatic C-H Bend (out-of-plane) | ~675-900 | - |

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible (Vis) light. libretexts.orguu.nlmsu.edutechnologynetworks.com

UV-Vis Spectroscopy: Methylphenyldiazenes exhibit characteristic absorption bands in the UV-Vis region.

π → π transitions:* These high-energy transitions, typically occurring in the UV region (around 250-350 nm), are associated with the conjugated π-system of the aromatic ring and the azo group. researchgate.net

n → π transitions:* These lower-energy transitions, often appearing in the visible region (around 400-450 nm), involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. This transition is responsible for the characteristic color of many azo compounds.

The position and intensity of these bands can be influenced by the substitution pattern on the phenyl ring and the solvent polarity.

Photoluminescence Spectroscopy: While many azo compounds are not strongly luminescent due to efficient non-radiative decay pathways, some methylphenyldiazene derivatives may exhibit weak fluorescence or phosphorescence. rsc.org The study of their photoluminescence properties can provide information about the nature of their excited states. googleapis.com

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π | ~280-350 | High (>10,000) |

| n → π | ~430-450 | Low (<1,000) |

Mass Spectrometry (EI-MS, High-Resolution MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For methylphenyldiazenes, common fragmentation pathways include cleavage of the C-N and N=N bonds. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular weight, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for confirming the molecular formula of newly synthesized methylphenyldiazene derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. stanford.eduwikipedia.orgnih.govtulane.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a methylphenyldiazene, the precise positions of all atoms in the crystal lattice can be determined. immutoscientific.com This provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. The data can reveal the planarity of the azobenzene (B91143) moiety and the orientation of the methylphenyl group.

Conformational Analysis and Stereochemical Assignment

The study of different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. ijpsr.comnih.govlibretexts.org For methylphenyldiazenes, this primarily involves the rotation around the C-N bonds.

The azo group can exist as two geometric isomers: the more stable E (trans) isomer and the less stable Z (cis) isomer. The interconversion between these isomers can often be induced by light. The stereochemical assignment of the E and Z isomers can be achieved using a combination of spectroscopic techniques. For instance, the UV-Vis spectra of the E and Z isomers are typically distinct, with the Z isomer often having a lower intensity π → π* transition and a blue-shifted n → π* transition compared to the E isomer. rsc.org NMR spectroscopy can also be used to distinguish between the isomers, as the chemical shifts of the aromatic protons are sensitive to the geometry of the azo linkage. nih.govresearchgate.net

Mechanistic Investigations of Methylphenyldiazene Reactivity

Formation Mechanism Studies

The primary method for synthesizing azo compounds, including methylphenyldiazene, involves diazotization and azo coupling reactions. isnra.net In a typical synthesis, an aryl amine is converted into a diazonium salt, which then reacts with a coupling agent. isnra.netresearchgate.net For instance, diazonium salt solutions can be coupled with active methylene (B1212753) compounds to form various diazene (B1210634) derivatives. isnra.net This process is generally understood as an electrophilic aromatic substitution reaction. isnra.net

Control experiments have been instrumental in proposing plausible reaction mechanisms. For example, studies on related azo compounds have suggested that the formation can proceed through a common intermediate, leading to different products depending on the reaction conditions. researchgate.net Spectroscopic techniques such as FT-IR and EI-MS are vital for elucidating the structures of the newly synthesized molecules. researchgate.net

Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, which can lead to chemical transformations that are often difficult to achieve through thermal methods. numberanalytics.com For azo compounds like methylphenyldiazene, photochemistry plays a significant role in their reactivity.

A key feature of azo compounds is their ability to undergo cis-trans isomerization upon exposure to specific wavelengths of light. researchgate.net This photoisomerization involves a change in the molecular geometry around the N=N double bond. numberanalytics.com The process is often reversible, making these compounds candidates for molecular switches. researchgate.net

The dynamics of photoisomerization can be complex, involving transitions between electronic states. Upon excitation, the molecule can move from the ground state to an excited singlet state. From there, it can undergo internal conversion and intersystem crossing to a triplet state, competing with the isomerization process. aps.org The study of these dynamics often involves techniques like time-resolved photoelectron spectroscopy to monitor the population changes of different electronic states and the formation of photoproducts. aps.org

Besides isomerization, photoexcitation can also lead to the fragmentation of the molecule. A significant pathway for some azo compounds is the expulsion of dinitrogen (N₂). This process, known as photo-fragmentation, involves the cleavage of the C-N bonds. slideshare.net

The mechanism can involve the formation of highly reactive intermediates. For example, photoactivation can lead to the formation of radicals which can then undergo further reactions. uomustansiriyah.edu.iq The specific pathways and the efficiency of dinitrogen expulsion depend on the molecular structure and the experimental conditions.

Electrochemical Reaction Pathways

Electrochemical methods provide another avenue to study the reactivity of methylphenyldiazene. These reactions involve the transfer of electrons between an electrode and the substrate, leading to oxidation or reduction. wikipedia.org The principles of physical organic chemistry are used to understand the sequence of elementary steps in these reactions. frontiersin.org

The electrochemical behavior is typically studied using techniques like cyclic voltammetry and chronoamperometry in a three-electrode cell. wikipedia.orgfrontiersin.org The reaction pathway can be complex, often involving a series of electron transfers and chemical reactions, denoted by an "E" for electron transfer and "C" for a chemical step. wikipedia.org For instance, a plausible pathway could involve an initial electron transfer (E), followed by a chemical reaction (C), and then another electron transfer (E). wikipedia.org

Factors such as the electrode material, supporting electrolyte, and solvent can significantly influence the reaction pathway and the final products. frontiersin.org For example, in some electrochemical carboxylations, the solvent is crucial for dissolving intermediate metal salts, allowing the reaction to proceed. beilstein-journals.org

Thermal Decomposition and Degradation Mechanisms

Thermal decomposition, or thermolysis, is the breakdown of a compound by heat. wikipedia.org The rate of this process is influenced by temperature, pressure, and the presence of catalysts. rsc.org

In the presence of oxygen, the thermal degradation of organic compounds like methylphenyldiazene is often an oxidative process. uomustansiriyah.edu.iq This degradation is typically initiated by the formation of radicals through hydrogen abstraction or homolytic cleavage of a carbon-carbon bond. uomustansiriyah.edu.iq

The general mechanism of thermal-oxidative degradation involves initiation, propagation, and termination steps. uomustansiriyah.edu.iq The initiation step forms a radical, which then reacts with oxygen to form a peroxy radical in the propagation step. This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction. uomustansiriyah.edu.iq The termination step involves the combination of radicals. uomustansiriyah.edu.iq

The presence of certain metals can catalyze the oxidative degradation. For instance, studies on related compounds have shown that the decomposition can be accelerated in the presence of catalysts like CuO nanorods. rsc.org The degradation process can also be influenced by the pH of the environment. semanticscholar.org

Influence of Molecular Architecture on Degradation Kinetics

Studies on the degradation of various azo dyes by hydroxyl radicals have shown that the molecular structure is a key factor affecting the degradation rate. nih.gov For instance, the number of aromatic rings and the presence of other functional groups can influence the susceptibility of the compound to oxidative attack. nih.gov In advanced oxidation processes (AOPs), it has been observed that compounds with higher aromaticity tend to have lower removal efficiencies, as the electron-rich aromatic systems can repel the attacking hydroxyl radicals. nih.gov Conversely, the presence of aliphatic structures, whether cyclic or branched, can provide more favorable sites for electrophilic attack by hydroxyl radicals, leading to higher degradation rates. nih.gov

The position of substituents on the aromatic ring relative to the azo group also plays a critical role. Research on the sonolysis of azobenzene (B91143) and its derivatives, such as methyl orange and methyl red, has demonstrated that the ortho-isomer of methyl red degrades at a significantly higher rate than the other compounds in non-buffered aqueous solutions. researchgate.net This enhanced reactivity is attributed to the formation of an intramolecular hydrogen bond in the adduct formed upon hydroxyl radical addition to the azo group, which provides extra stabilization. researchgate.net However, at lower pH where the vicinal carboxylic group is protonated, this specific acceleration is not observed, and the reaction rates become similar for all the studied compounds. researchgate.net

The thermal degradation kinetics of reactive dyes have also been investigated, revealing that the initial destruction of the molecular structure for several reactive dyes occurs in a distinct step. researchgate.net The kinetic parameters for this structural destruction can be determined using thermogravimetric analysis (TGA) at different heating rates. researchgate.net

The following table summarizes the observed effects of molecular structure on the degradation of selected azo compounds.

Table 1: Influence of Molecular Structure on the Degradation of Azo Compounds

| Compound | Key Structural Feature | Degradation Method | Observed Effect on Degradation Kinetics |

|---|---|---|---|

| Tetracycline (TC) | One aromatic ring with three additional cyclic structures | Advanced Oxidation Process (Fenton) | Highest removal and mineralization among tested compounds due to preferential attack on aliphatic structures. nih.gov |

| Bisphenol A (BPA) | Two aromatic rings | Advanced Oxidation Process (Fenton) | Lower removal efficiency compared to TC, attributed to higher aromaticity. nih.gov |

| Acetaminophen (ACT) | One aromatic ring | Advanced Oxidation Process (Fenton) | Removal efficiency intermediate between TC and BPA. nih.gov |

| o-Methyl Red | Carboxylic group ortho to the azo group | Sonolysis (.OH radical addition) | Significantly higher degradation rate in non-buffered solution due to intramolecular H-bonding in the adduct. researchgate.net |

| Azobenzene, Methyl Orange, p-Methyl Red | - | Sonolysis (.OH radical addition) | Similar and lower degradation rates compared to o-methyl red in non-buffered solution. researchgate.net |

Catalytic Transformation Mechanisms Involving Diazene Moieties

The diazene moiety (-N=N-) is a versatile functional group that can participate in a variety of catalytic transformations, acting as a ligand for metal catalysts or as a reactive intermediate in multi-step reaction mechanisms.

Metal-mediated catalysis is a prominent area where diazene-containing molecules play a crucial role. Diazines and triazines are utilized as building blocks in ligands for transition metal catalysts. acs.org These N-heterocyclic ligands can influence the catalytic activity in several ways: by modulating the electronic properties of the metal center, by stabilizing the catalyst under reducing conditions due to their increased π-acidity compared to pyridines, and by facilitating metal-to-ligand charge transfer. acs.org In some cases, the reduced aromaticity of diazine and triazine cores allows for reversible dearomatization processes, opening up alternative catalytic pathways. acs.org For example, iridium-based complexes with triazine-based PNP-pincer ligands have been successfully employed in the synthesis of pyrroles through the dehydrogenative and dehydrative condensation of alcohols and amines. acs.org The mechanism involves the deprotonation of the ligand to form a highly reactive dearomatized species that participates in the cooperative dehydrogenation of the alcohol substrate. acs.org

Ruthenium-based catalysts, such as the Grubbs catalyst, have been shown to catalyze the heterofunctional azo metathesis. acs.org The catalytic cycle begins with the formation of an active 14-electron species that undergoes cycloaddition to the diazene, forming a metallacycle intermediate. acs.org Bond rearrangement then leads to the release of an alkylidene moiety and the formation of a metal nitrene intermediate, which is crucial for the subsequent steps of the catalytic cycle. acs.org

Copper catalysts have been demonstrated to significantly enhance the rate of N-N bond formation in the synthesis of diazenes from sterically hindered amines. nih.gov While the uncatalyzed reaction proceeds through a sluggish two-electron mechanism, the presence of a copper catalyst suggests a different reaction pathway, possibly involving a copper(III) species or an aminyl radical. nih.gov This catalytic method allows for the efficient transformation of C-N bonds into various other functionalities through the formation of carbon-centered radicals from the diazene intermediate. nih.gov

Iron complexes bearing pincer-type ligands have been shown to catalyze the disproportionation of hydrazine (B178648), a reaction that is mechanistically relevant to the reduction of dinitrogen. researchgate.net The proposed mechanism involves multiple and bidirectional proton-coupled electron transfers (PCET) between the metal-ligand platform and the hydrazine substrate. researchgate.net The reaction proceeds through the formation of hydrazido(1-) and diazene complexes of iron. researchgate.net

The following table provides an overview of different catalytic systems and the proposed mechanistic roles of diazene moieties.

Table 2: Catalytic Transformations Involving Diazene Moieties

| Catalytic System | Transformation | Role of Diazene Moiety | Mechanistic Highlights |

|---|---|---|---|

| Iridium-PNP Pincer Complexes | Pyrrole synthesis from alcohols and amines | Ligand component (triazine) | Dearomatization of the triazine ligand facilitates cooperative dehydrogenation. acs.org |

| Grubbs Catalyst (Ruthenium-based) | Azo Metathesis | Substrate | Formation of a metallacycle intermediate followed by a metal nitrene species. acs.org |

| Copper Catalyst | Diazene synthesis from hindered amines | Product and intermediate | Facilitates N-N bond formation via a pathway distinct from the uncatalyzed reaction, enabling deaminative functionalization. nih.gov |

| Iron-Pincer Complexes | Hydrazine disproportionation | Intermediate (diazene complex) | Involves proton-coupled electron transfer (PCET) and the formation of iron-diazene species. researchgate.net |

| Nitrogenase | N₂ Reduction | Proposed Intermediate | Diazene (HN=NH) is a substrate for nitrogenase and is reduced to ammonia, supporting its role as an intermediate in the biological nitrogen fixation pathway. nih.gov |

Computational Chemistry and Theoretical Modeling of Methylphenyldiazenes

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic configuration. Various methods are employed to approximate solutions to the Schrödinger equation, offering a window into molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.com It is a quantum mechanical method that models the electron density of a many-body system to determine its properties, particularly the ground state energy and geometry. researchgate.net DFT strikes a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. ariel.ac.il

For methylphenyldiazene, DFT calculations are used to predict its three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles that define its shape. A study on the related compound, (E)-2-Acetyl-4-[(3-methyl-phenyl-)diazen-yl]phenol, used the B3LYP functional to compare calculated geometrical parameters with those from X-ray diffraction, demonstrating the reliability of DFT in reproducing experimental structures. nih.gov In a typical calculation for a molecule like methylphenyldiazene, the N=N double bond length is expected to be around 1.25 Å. The planarity of the molecule, particularly the dihedral angle between the phenyl ring and the azo group, is crucial for its electronic properties and is accurately determined by DFT optimization. nih.gov

Table 1: Representative Theoretical Structural Parameters for Azo-Aromatic Compounds

| Parameter | Typical Calculated Value | Methodological Basis |

|---|---|---|

| N=N Bond Length | ~1.25 Å | X-ray & DFT |

| C-N Bond Length | ~1.43 Å | DFT Calculations |

| C-N=N Bond Angle | ~112-115° | DFT Calculations |

Note: This table provides typical values based on DFT studies of closely related aromatic azo compounds. The exact values for methylphenyldiazene would be determined through specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. joaquinbarroso.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Representative | Significance |

|---|---|---|

| HOMO | -6.0 to -6.5 | Electron-donating capability, site of oxidation |

| LUMO | -1.0 to -1.5 | Electron-accepting capability, site of reduction |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 | Indicator of chemical reactivity and electronic transitions |

Note: The values are illustrative, based on typical DFT calculations for aromatic azo compounds. The methyl group's electron-donating nature influences these energies.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net MEP maps are color-coded: red indicates regions of high negative potential (prone to electrophilic attack), blue indicates regions of high positive potential (prone to nucleophilic attack), and green represents neutral potential. researchgate.netuni-muenchen.de

For methylphenyldiazene, an MEP map would show a region of negative potential (red or yellow) localized around the two nitrogen atoms of the azo bridge due to their lone pairs of electrons. This makes the N=N group a primary site for electrophilic attack or coordination to metal centers. Conversely, the hydrogen atoms of the phenyl and methyl groups would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles. Understanding these electrostatic features is crucial for predicting non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions. scispace.com

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.net For methylphenyldiazene, a key reaction is the cis-trans (or E/Z) isomerization around the N=N double bond, a process fundamental to the photochromic behavior of azobenzenes.

Theoretical studies have identified two primary pathways for this isomerization in diazenes:

In-plane inversion: One of the nitrogen atoms moves in the plane of the molecule, passing through a linear transition state. ariel.ac.ilrsc.org

Out-of-plane torsion: The molecule twists around the N=N bond, passing through a perpendicular, biradical-like transition state. ariel.ac.ilrsc.org

Calculations on the parent diazene (B1210634) (N₂H₂) and its derivatives show that these two pathways have comparable activation energies, and the dominant mechanism can be influenced by substituents and the environment. rsc.orgdtu.dk By mapping the potential energy surface and using algorithms to locate saddle points (transition states), chemists can calculate the energy barriers for these pathways. This provides quantitative predictions about reaction rates and helps to understand whether the isomerization is likely to occur thermally or requires photochemical excitation. dtu.dk

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of molecules, providing a powerful tool for interpreting experimental data and confirming molecular structures. nih.govmdpi.com

For methylphenyldiazene, Time-Dependent DFT (TD-DFT) is commonly used to predict its UV-Vis absorption spectrum. faccts.de The calculations can identify the energies of electronic transitions and their nature. Typically for azo compounds, two characteristic absorption bands are observed: a low-intensity n→π* transition at longer wavelengths (visible region) and a high-intensity π→π* transition at shorter wavelengths (UV region). faccts.de For a related compound, chloro(4-methylphenyl)diazene, the π→π* transition is predicted around 350–400 nm. The position and intensity of these bands are sensitive to the molecular structure (cis vs. trans isomer) and solvent effects, which can also be modeled computationally. academie-sciences.fr

Similarly, vibrational spectra (Infrared and Raman) can be calculated. By computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. arxiv.org This allows for the assignment of experimental spectral bands to specific molecular motions, such as the characteristic N=N stretching vibration, which for diazene derivatives typically appears in the 1490–1600 cm⁻¹ region. researchgate.net

Table 3: Predicted Spectroscopic Data for Methylphenyldiazene Analogues

| Spectroscopy Type | Feature | Predicted Range | Transition/Vibration |

|---|---|---|---|

| UV-Vis | λ_max (π→π*) | ~340-380 nm | High-intensity transition involving the aromatic system |

| UV-Vis | λ_max (n→π*) | ~430-460 nm | Low-intensity transition of the azo lone pair electrons faccts.de |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. researchgate.net MD simulations model a system containing many molecules (e.g., a methylphenyldiazene molecule solvated in water or another solvent) and apply classical mechanics to track their trajectories. academie-sciences.fr

This approach is invaluable for understanding intermolecular interactions, which govern the bulk properties of a substance. dovepress.com For methylphenyldiazene, MD simulations can be used to:

Investigate how solvent molecules arrange around the solute and calculate solvation free energies.

Study the aggregation behavior of methylphenyldiazene molecules in solution, exploring how they stack or arrange due to π-π interactions and van der Waals forces. irbbarcelona.org

Simulate the dynamics of the molecule within a larger system, such as a biological membrane or a polymer matrix, to understand its transport and interaction properties in complex environments. nih.gov

By analyzing the forces and movements over nanoseconds or longer, MD provides a bridge between the properties of a single molecule and the macroscopic behavior of the material. dovepress.com

Coordination Chemistry of Methylphenyldiazene Ligands

Synthesis and Characterization of Metal-Diazene Complexes

The synthesis of metal complexes containing methylphenyldiazene ligands typically involves the reaction of a suitable metal precursor, often a metal salt, with the pre-synthesized ligand in an appropriate solvent. The methylphenyldiazene ligand itself can be prepared through established organic methodologies, such as the diazotization of an aniline (B41778) derivative followed by a coupling reaction. For instance, bis-(5-bromo-2-methyl-phenyl)diazene has been synthesized from 4-methoxybenzenamine in the presence of CuBr and TEMPO. asianpubs.org

The formation of metal complexes with azo-containing ligands, including those with a methylphenyl moiety, often proceeds by reacting the ligand with metal chlorides in a suitable stoichiometric ratio. rdd.edu.iq For example, complexes of Ni(II), Pd(II), and Pt(IV) have been synthesized with acidic azo ligands, demonstrating the feasibility of coordinating metals to this class of compounds. rdd.edu.iq While specific synthetic procedures for a wide range of methylphenyldiazene complexes are not extensively detailed in readily available literature, the general methods for creating metal-azo complexes are applicable. These reactions typically yield solid, colored complexes that can be isolated by filtration. rdd.edu.iquokerbala.edu.iq

Characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the coordination of the ligand to the metal. Shifts in the characteristic vibrational frequencies of the ligand, such as the N=N stretching frequency (typically found around 1400-1500 cm⁻¹), upon complexation provide evidence of bonding. researchgate.net The appearance of new, weak bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and other metal-ligand vibrations, further confirming complex formation. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the ligand framework in diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the methylphenyl group upon coordination can provide information about the electronic environment and the binding mode. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes are informative about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. These spectra are key to understanding the electronic structure and geometry of the coordination sphere. rdd.edu.iqresearchgate.net

Mass Spectrometry: Mass spectrometry, including techniques like Electron Ionization (EI-MS), is used to confirm the molecular weight of the synthesized ligands and their metal complexes. rdd.edu.iqisnra.net

Based on these characterization methods, various geometries, such as octahedral and square planar, have been proposed for related azo-metal complexes. rdd.edu.iquokerbala.edu.iqyoutube.com

Table 1: Spectroscopic and Structural Data for Azo-Complex Characterization

| Technique | Information Obtained | Typical Observations for Metal-Azo Complexes |

|---|---|---|

| FTIR | Ligand coordination, M-L bonds | Shift in N=N stretch; Appearance of new M-N bands. researchgate.netresearchgate.net |

| NMR | Ligand structure, complex diamagnetism | Changes in chemical shifts of aromatic and methyl protons. researchgate.net |

| UV-Vis | Electronic transitions, geometry | d-d transition bands, Ligand-to-Metal Charge Transfer (LMCT) bands. rdd.edu.iq |

| Mass Spec | Molecular weight confirmation | Molecular ion peak corresponding to the complex. rdd.edu.iqisnra.net |

| X-ray | Precise 3D structure, bond parameters | Determination of coordination geometry, bond lengths, and angles. asianpubs.org |

Electronic Structure and Bonding Analysis in Coordinated Diazene (B1210634) Systems

The bonding between a transition metal and a methylphenyldiazene ligand can be described using models such as Ligand Field Theory and Molecular Orbital (MO) Theory. uitm.edu.my The diazene group typically coordinates to the metal center through one or both of its nitrogen atoms. The interaction is generally understood as a combination of σ-donation from the nitrogen lone pairs to the metal's empty orbitals and π-backbonding from the metal's filled d-orbitals into the π* antibonding orbitals of the N=N group. uitm.edu.my This dual bonding character is common for ligands containing π-systems.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing the electronic structure and bonding in these systems. researchgate.netresearchgate.net These theoretical studies provide deep insights that complement experimental data.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds. researchgate.netvu.nl By locating bond critical points (BCPs) between the metal and the nitrogen atoms, the nature of the interaction (e.g., covalent vs. ionic) can be inferred from properties like the electron density and its Laplacian (∇²ρ(r)) at the BCP. researchgate.net

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO influences the complex's stability and reactivity. uni-muenchen.de In coordinated diazene systems, the HOMO may have significant metal d-orbital character, while the LUMO might be centered on the ligand's π* system, facilitating charge transfer.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic regions. This is useful for predicting how the complex might interact with other reagents. researchgate.net

Theoretical studies on related metal complexes indicate that the bonding can range from predominantly electrostatic to significantly covalent, depending on the metal, its oxidation state, and the other ligands present. researchgate.netuni-muenchen.de For instance, in some d¹⁰-metal complexes, π-backdonation can be strong enough to influence the geometry of the complex. rsc.org

Table 2: Theoretical Parameters for Bonding Analysis

| Analysis Method | Key Parameters | Insights Provided |

|---|---|---|

| NBO | Donor-Acceptor Interactions | Quantifies σ-donation and π-backbonding. vu.nl |

| AIM/QTAIM | ρ(r), ∇²ρ(r) at BCP | Characterizes the nature (covalent/ionic) of the M-N bond. researchgate.net |

| FMO | HOMO-LUMO Gap | Relates to electronic stability and reactivity. uni-muenchen.de |

| MEP | Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

Reactivity and Catalytic Roles of Metal-Diazene Species

The reactivity of metal-coordinated methylphenyldiazene can involve both the ligand and the metal center. The diazene group itself is redox-active, meaning it can participate in electron transfer reactions. escholarship.org This property is central to the potential catalytic applications of its metal complexes.

One documented reaction is the hydrolysis of a methylphenyldiazene derivative, specifically methylphenyldiazene carboxylate azo ester, which has been studied in the context of its interaction with heme-containing proteins like cytochrome P450. escholarship.orggoogle.com This suggests that the coordinated diazene ligand can undergo transformations, potentially mediated by the metal center.

The redox-active nature of the azo linkage makes these complexes candidates for use in catalysis. While specific catalytic applications for methylphenyldiazene complexes are an emerging area, parallels can be drawn from the broader field of metal-azo and redox-active ligand chemistry.

Redox Catalysis: Metal complexes with redox-active ligands can facilitate multi-electron transformations that might be difficult for the metal center alone. escholarship.org The diazene ligand can act as an electron reservoir, accepting or donating electrons during a catalytic cycle. This is relevant for reactions like oxidation or reduction. The involvement of azo compounds as intermediates in the reduction of aromatic nitro compounds highlights the inherent redox reactivity of the N=N group. nih.gov

Activation of Small Molecules: The metal center, modulated by the electronic properties of the methylphenyldiazene ligand, could potentially activate small molecules. For example, some transition metal complexes are known to catalyze the hydrogenation of various substrates. buk.edu.ng

Bio-catalysis and Drug Design: The complexation of a ligand to a metal ion is known to often enhance its biological activity. nih.gov Given that azo compounds have been investigated for a range of biological applications, their metal complexes, including those of methylphenyldiazene, could exhibit interesting pharmacological properties. isnra.net Furthermore, metal complexes are being explored for catalytic reactions within living cells, opening up new avenues for therapeutic interventions. mdpi.com The reactivity of certain metal complexes, such as those of vanadium or titanium, is being harnessed for potential anticancer applications.

The study of the reactivity of methylphenyldiazene complexes is crucial for unlocking their potential in synthetic and catalytic applications. The ability to tune the electronic properties of the metal center through ligand design is a key principle in modern catalyst development. escholarship.orgbuk.edu.ng

Supramolecular Chemistry and Self Assembly of Methylphenyldiazene Derivatives

Investigation of Noncovalent Interactions in Diazene-Based Architectures

The architecture of supramolecular assemblies is dictated by a subtle interplay of various noncovalent interactions. In systems based on methylphenyldiazene and its derivatives, hydrogen bonds, halogen bonds, and π-effects are paramount. These interactions govern the packing of molecules in the solid state and their aggregation in solution. wikipedia.orgsmu.edursc.org

A specific derivative, bis-(5-Bromo-2-methyl-phenyl)diazene , provides a direct example of how these forces guide assembly. In its crystalline state, this compound forms a one-dimensional framework that extends into a three-dimensional supramolecular structure primarily through intermolecular hydrogen bonding. asianpubs.orgasianpubs.org The presence of the bromine atoms also introduces the potential for halogen bonding, a highly directional interaction that is increasingly used in crystal engineering. acs.orgpolimi.it

The type and position of substituents on the phenyl rings significantly modulate these noncovalent interactions.

Hydrogen Bonding: The introduction of groups capable of hydrogen bonding, such as hydroxyl (–OH) or amide (–CONH–) groups, has a profound effect. For instance, 4-hydroxyl-azobenzene derivatives form hydrogen bonds with solvent molecules like tetrahydrofuran (B95107) (THF), leading to a more regular molecular arrangement and enhanced nonlinear optical properties. aip.org In other cases, intramolecular hydrogen bonds can be engineered to "lock" the diazene (B1210634) unit, hindering its photoisomerization and altering its photochemical properties. researchgate.net Studies on azobenzene-urea derivatives have shown that intermolecular N–H···O=C hydrogen bonds are crucial in forming stable, layered assemblies. oup.comacs.org

Halogen Bonding: When halogen atoms are present on the phenyl rings, they can act as electrophilic regions (Lewis acids) and interact with Lewis bases. acs.org This has been exploited in (E)-bis(4-iodo-2,3,5,6-tetrafluorophenyl)diazene, which acts as a powerful halogen-bond donor to form co-crystals with various partner molecules. polimi.it Halogenated diazabutadiene dyes, which contain the diazene core, also exhibit inter- and intramolecular non-covalent halogen-halogen bonds. jomardpublishing.com

| Derivative Type | Dominant Noncovalent Interaction(s) | Observed Effect/Structure | Reference(s) |

| bis-(5-Bromo-2-methyl-phenyl)diazene | Hydrogen Bonding | Forms a 3D supramolecular framework in the crystal state. | asianpubs.org, asianpubs.org |

| 4-hydroxyl-azobenzene derivatives | Hydrogen Bonding (with solvent) | Enhanced nonlinear optical properties due to regular molecular arrangement. | aip.org |

| Azobenzene-urea derivatives | Hydrogen Bonding (N–H···O) | Formation of stable, layered multilayer films. | acs.org, oup.com |

| 2,2'-bis[N-(2-pyridyl)methyl]diaminoazobenzene | Intramolecular Hydrogen Bonding | Hindrance of trans→cis photoisomerization ("isomer locking"). | researchgate.net |

| (E)-bis(4-iodo-2,3,5,6-tetrafluorophenyl)diazene | Halogen Bonding (I···N, I···O) | Acts as a difunctional donor to form engineered co-crystals. | polimi.it |

Principles of Self-Assembly and Molecular Recognition in Supramolecular Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the thermodynamic minimization of energy through noncovalent interactions. researchgate.net Molecular recognition is the highly specific binding between two or more molecules, often described as a "host-guest" relationship, based on principles of complementarity in size, shape, and chemical properties. acs.org Diazene derivatives are exemplary scaffolds for studying both phenomena due to their well-defined geometry and stimuli-responsive nature. researchgate.netnih.gov

The photo-isomerization of the diazene core is a powerful tool for controlling these processes. Light can be used to switch the molecule between its trans and cis states, which have different shapes and dipole moments. This change at the molecular level can trigger or reverse a macroscopic self-assembly process or modulate a molecular recognition event. ohiolink.edunih.gov

Molecular recognition involving diazene derivatives has been extensively studied with various host molecules. The binding affinity can be dramatically altered by isomerization.

Cucurbiturils: These barrel-shaped macrocycles can encapsulate guest molecules in their hydrophobic cavity. Cucurbit acs.orguril (CB7), for example, shows a strong preference for binding the protonated form of 4-aminoazobenzene (B166484) derivatives. acs.org The complexation stabilizes the guest, and in turn, the binding event can influence the photochemical properties of the diazene guest. acs.org

Cyclodextrins: These cyclic oligosaccharides also possess a hydrophobic cavity and are well-known hosts for azobenzene (B91143) derivatives. The binding of azobenzene moieties within a cyclodextrin (B1172386) can be used to control the thermosensitivity of gold nanoparticles coated with azobenzene-containing polymers. tandfonline.com

Programmed Binding Sites: Molecular recognition can also be used to influence the isomeric state of the diazene. If a binding site is placed near the diazene unit, the addition of a specific guest can stabilize one isomer over the other, effectively shifting the photochemical equilibrium. nih.govnih.gov This dual-stimuli approach, using both light and a chemical guest, allows for a finer degree of control over the system. nih.gov

| Supramolecular System | Principle Demonstrated | Stimuli | Effect | Reference(s) |

| 4-Aminoazobenzene derivatives + Cucurbit acs.orguril | Host-Guest Molecular Recognition | pH, Host Addition | Encapsulation of the protonated azonium tautomer, altering spectral properties. | acs.org |

| Azobenzene-polymer-coated Gold Nanoparticles + α-Cyclodextrin | Molecular Recognition | Temperature, Host Addition | Control over the lower critical solution temperature (thermosensitivity). | tandfonline.com |

| Azodibenzoic acid | Photo-controlled Self-Assembly | Light (UV/vis) | Reversible switching between a cyclic tetramer (Z-form) and a linear oligomer (E-form). | nih.gov |

| Azobenzene switch with crown ether | Dual-Stimuli Recognition | Light, Cation (K+) | Cation binding locks the E isomer, suppressing photoisomerization. | nih.gov |

Construction of Supramolecular Frameworks Utilizing Diazene Scaffolds

The principles of noncovalent interaction and self-assembly enable the construction of large, ordered supramolecular frameworks from diazene-based building blocks. These frameworks can range from one-dimensional chains and two-dimensional layers to complex three-dimensional networks. asianpubs.org

The compound bis-(5-Bromo-2-methyl-phenyl)diazene serves as a prime example, self-assembling into a 3D framework through hydrogen bonding in the solid state. asianpubs.orgasianpubs.orgresearchgate.net This demonstrates the capacity of even relatively simple diazene derivatives to generate extended, ordered architectures.

More complex frameworks have been developed by leveraging the versatility of the azobenzene scaffold:

Layered Assemblies: Using the Langmuir-Schaefer method, azobenzene-urea derivatives have been assembled into multilayered films on solid substrates. The structure and packing within these layers are dictated by the interplay of hydrogen bonding in the urea (B33335) groups and van der Waals interactions between the alkyl chains and azobenzene units. oup.com

Liquid Crystals: By attaching azobenzene units to other molecular structures, such as phospholipids, it is possible to create liquid crystalline phases. These materials combine the order of crystals with the fluidity of liquids, and the photo-isomerization of the azobenzene trigger can be used to control the phase transitions. acs.org

Metal-Organic Frameworks (MOFs): Azobenzene derivatives can be used as ligands or templates in the synthesis of MOFs. Recently, azobenzene-based supramolecular fluids were used to direct the formation of sodium-based MOFs into complex superstructures with helical and flower-like morphologies. chemrxiv.org The dynamic nature of the azobenzene allows for emergent behaviors like chirality transformations within the framework. chemrxiv.org

The ability to switch the diazene unit within these organized frameworks opens the door to creating photoresponsive materials where properties like porosity, conductivity, or chirality can be controlled with light. researchgate.netchemrxiv.org

| Framework Type | Diazene Derivative Example | Key Assembly Interactions | Resulting Architecture | Reference(s) |

| Crystalline Framework | bis-(5-Bromo-2-methyl-phenyl)diazene | Hydrogen Bonding | 3D Supramolecular Network | asianpubs.org, asianpubs.org, researchgate.net |

| Multilayer Film | Azobenzene-urea amphiphiles | Hydrogen Bonding, van der Waals | 2D Layered Assembly (Langmuir-Schaefer film) | oup.com |

| Templated MOF | Azobenzene-based fluids | Coordination bonds, Supramolecular templating | 3D Helical and Flower-like Superstructures | chemrxiv.org |

| Host-Guest Network | E-azobenzene | Host-Guest Interactions | 1D zigzag chains of guests within a 3D channel framework | rsc.org |

| Liquid Crystal | Azobenzene phospholipids | Hydrophobic interactions, π-stacking | Bilayer assemblies (vesicles) | acs.org |

Chemical Derivatization and Advanced Analytical Applications in Methylphenyldiazene Research

Strategies for Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method. jfda-online.comresearchgate.net This process can enhance detectability, improve chromatographic separation, and increase the volatility of the analyte for gas chromatography (GC) analysis. jfda-online.commdpi.com For a compound like Diazene (B1210634), methylphenyl-, which possesses an aromatic ring and an azo group, several derivatization strategies can be conceptualized, often targeting potential functional groups that could be introduced or are present in related precursors or metabolites.

The primary goals of derivatizing compounds like Diazene, methylphenyl- are to increase volatility for GC analysis and to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). jfda-online.commdpi.com While the diazene group (-N=N-) itself is not typically targeted for derivatization, reactions can focus on the phenyl ring or potential functional groups on precursors or degradation products, such as amines or phenols.

Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms in functional groups like -OH, -NH2, and -SH with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. This increases the volatility of the compound, making it more amenable to GC-MS analysis.

Acylation: This involves the introduction of an acyl group. Using reagents like fluorinated anhydrides (e.g., trifluoroacetic anhydride) can significantly enhance detectability by electron capture detectors (ECD) and improve mass spectrometric fragmentation patterns. jfda-online.com

Alkylation: This strategy is used to modify compounds with acidic protons, such as phenols and carboxylic acids, to increase their volatility and reduce peak tailing in GC. researchgate.net

A specialized strategy involves azo coupling, where a diazonium salt is reacted with aromatic compounds like phenols and amines to produce a derivatized analyte with enhanced ionization efficiency for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov This approach could be theoretically applied to derivatives or precursors of Diazene, methylphenyl-.

Table 1: Potential Derivatization Strategies for Analytes Related to Diazene, methylphenyl- Research

| Derivatization Technique | Reagent Example | Target Functional Group | Primary Advantage for Analysis |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Amine (-NH2) | Increased volatility for GC-MS |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine (-NH2), Hydroxyl (-OH) | Improved chromatographic properties and detector sensitivity |

| Azo Coupling | Diazonium Salts | Phenols, Aromatic Amines | Enhanced ionization efficiency for LC-MS/MS nih.gov |

Functional Group Transformations and Derivatization Yield Optimization

The success of any analytical method relying on derivatization hinges on the efficiency and reproducibility of the chemical transformation. Functional group transformations aim to convert the target analyte into a single, stable derivative with a high yield. americanpharmaceuticalreview.com For instance, the conversion of a precursor amine to a diazene can be achieved through methods like oxidation of a corresponding hydrazine (B178648) intermediate. wikipedia.org Recent research has explored electrochemical methods for the synthesis of diazenes from primary amines, offering a milder alternative to traditional chemical oxidants. acs.org

Optimizing the yield of a derivatization reaction is critical for accurate quantification. Several factors influence the reaction's completeness:

Reagent Concentration: An excess of the derivatizing reagent is often used to drive the reaction to completion. mdpi.com

Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, excessive heat can lead to the degradation of the analyte or the derivative. mdpi.comresearchgate.net For example, in the derivatization of sulfur-containing aromatics, an optimal temperature of 80°C was identified to maximize product yield without causing decomposition. mdpi.com

Reaction Time: The reaction must be allowed sufficient time to proceed to completion. Optimization studies often involve analyzing the yield at various time points to determine the optimal duration. researchgate.netresearchgate.net

Catalyst and Solvent: The choice of solvent and the presence of a catalyst can significantly impact reaction kinetics and yield. For instance, pyridine (B92270) is often used as a catalyst and acid scavenger in acylation and silylation reactions. mdpi.com

Multivariate optimization strategies, such as the Box-Behnken Design, can be employed to systematically study the effects of multiple variables (e.g., reagent volume, temperature, time) and their interactions to identify the optimal conditions for maximum derivatization yield. mdpi.com An incomplete reaction can result in multiple derivative products or the presence of the unreacted analyte, complicating chromatographic analysis and leading to inaccurate quantification. researchgate.net

Table 2: Key Factors for Optimizing Derivatization Yield

| Factor | General Effect on Yield | Typical Optimization Approach | Reference |

|---|---|---|---|

| Reagent Amount | Using a stoichiometric excess drives the reaction towards completion. | Test increasing molar ratios of reagent to analyte. | mdpi.com |

| Temperature | Higher temperatures generally increase reaction rate, but can cause degradation if too high. | Analyze yield across a range of temperatures to find the optimum. | mdpi.comresearchgate.net |

| Reaction Time | Yield increases with time until the reaction reaches equilibrium or completion. | Monitor product formation at different time intervals. | researchgate.netresearchgate.net |

| Solvent/Catalyst | The chemical environment can significantly affect reaction kinetics. | Screen different solvents and catalysts for the highest efficiency. | mdpi.com |

Application in Complex Mixture Analysis via Hyphenated Techniques (e.g., GC-MS, LC-MS)

Once derivatized, or if analyzed directly, Diazene, methylphenyl- and related compounds are typically characterized using hyphenated analytical techniques, which combine a separation method with a detection method.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. jfda-online.comshimadzu.com The gas chromatograph separates components of a mixture based on their boiling points and interaction with a stationary phase within a capillary column. researchgate.net After separation, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for confident identification. For azo compounds and their breakdown products (aromatic amines), GC-MS is a well-established analytical method. shimadzu.comresearchgate.netnih.gov The direct analysis of Diazene, methylphenyl- by GC is feasible due to its volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.govshimadzu.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The separated components are then introduced into the mass spectrometer for detection and identification. LC-MS, particularly LC-tandem MS (LC-MS/MS), offers high sensitivity and selectivity and is widely used for the analysis of aromatic amines derived from the reductive cleavage of azo dyes in various matrices. nih.govchem-agilent.comsigmaaldrich.com Derivatization strategies that add a permanently charged group or a readily ionizable moiety to the analyte can significantly enhance the sensitivity of LC-MS analysis. nih.gov

The combination of these powerful separation and detection techniques allows for the reliable identification and quantification of Diazene, methylphenyl- even in complex samples, providing crucial data for research and quality control. lcms.cz

Table 3: Comparison of Hyphenated Techniques for Diazene, methylphenyl- Analysis

| Technique | Separation Principle | Detection Principle | Application to Diazene, methylphenyl- |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase based on boiling point and polarity. researchgate.net | Ionization and fragmentation of molecules, followed by mass-to-charge ratio analysis. researchgate.net | Suitable for direct analysis of the volatile Diazene, methylphenyl- and its volatile derivatives. |

| LC-MS | Separation of compounds in the liquid phase based on partitioning between mobile and stationary phases. nih.govshimadzu.com | Ionization of molecules in solution, followed by mass-to-charge ratio analysis. nih.govshimadzu.com | Ideal for analyzing less volatile or thermally labile precursors, metabolites, or derivatives. High sensitivity with tandem MS. sigmaaldrich.com |

Emerging Research Frontiers in Methylphenyldiazene Chemistry

Development of Novel Synthetic Methodologies

One area of significant progress is the use of catalytic systems. For instance, patent literature describes the synthesis of substituted methylphenyldiazene oxide derivatives, which are valuable intermediates. googleapis.com A described method involves the reaction of bis{3-bromo-5-[(methylsulfanyl)methyl]phenyl}diazene oxide with iron powder in dioxane. googleapis.com This highlights the utility of transition metals in facilitating key bond-forming reactions in the synthesis of complex diazene (B1210634) structures.

Furthermore, the direct synthesis from hydrazine (B178648) precursors remains a viable and explored route. While specific recent methodologies for the direct synthesis of unsubstituted methylphenyldiazene are not extensively detailed in the provided results, the general principle of forming the N=N bond from hydrazine derivatives is a fundamental concept in diazene chemistry.

Research has also touched upon the synthesis of related azo compounds, such as methylphenyldiazene carboxylate azo esters. escholarship.orgsemanticscholar.orgescholarship.org These are prepared from the corresponding nitro, amino, and hydrazino precursors, indicating a multi-step synthetic sequence that allows for the introduction of various functional groups. semanticscholar.orgescholarship.org

| Synthetic Approach | Precursors/Reagents | Key Features |

| Reduction of Diazene Oxide | bis{3-bromo-5-[(methylsulfanyl)methyl]phenyl}diazene oxide, Iron powder | Synthesis of functionalized methylphenyldiazene derivatives. googleapis.com |

| From Hydrazine Precursors | Nitro, amino, and hydrazino compounds | Multi-step synthesis allowing for functional group diversity in related azo esters. semanticscholar.orgescholarship.org |

Exploration of Unprecedented Reactivity and Transformations

The reactivity of methylphenyldiazene and its derivatives continues to be an area of active investigation, with studies revealing new facets of their chemical behavior, particularly in biological and bio-inspired systems.

A significant body of research has focused on the interaction of ring-substituted methylphenyldiazenes with ferrihemoglobin. researchgate.net It has been demonstrated that each isomer of methylphenyldiazene yields a distinct ferrihemochrome spectrum upon reaction with ferrihemoglobin in the presence of ferricyanide. researchgate.net This suggests that the position of the methyl group on the phenyl ring influences the electronic and steric properties of the diazene, leading to different binding modes or reaction products with the heme center. This reactivity is also linked to the ability of the corresponding arylhydrazines to induce in vivo hemolysis. researchgate.net

The reactions of phenyldiazene (B1210812), the parent compound of methylphenyldiazene, with ferrihemoglobin have been shown to involve two simultaneous processes: the reduction of ferrihemoglobin to ferrohemoglobin and the binding of the diazene as an exogenous ligand to form a ferrihemochrome. researchgate.net It is plausible that methylphenyldiazene engages in similar reactivity patterns. One phenyl group is believed to be bound per heme, likely as the phenyldiazene molecule itself. researchgate.net

Furthermore, the use of methylphenyldiazene carboxylate azo ester in probing the active sites of enzymes like horseradish peroxidase and cytochrome P450 has been documented. semanticscholar.orgescholarship.orgresearchgate.net For example, in studies with the thermophilic cytochrome P450 enzyme CYP119, the rates of reaction with aryldiazenes were used to probe the environment of the active site. escholarship.org This indicates the utility of these compounds as chemical probes to understand enzyme structure and function.

| Reactant | Reaction | Key Findings |

| Methylphenyldiazene isomers | Reaction with ferrihemoglobin | Each isomer produces a unique ferrihemochrome spectrum, indicating substituent-dependent reactivity. researchgate.net |

| Phenyldiazene | Reaction with ferrihemoglobin | Induces both reduction of the iron center and ligand binding. researchgate.net |

| Methylphenyldiazene carboxylate azo ester | Reaction with enzymes (e.g., CYP119) | Serves as a probe for active site structure and function. escholarship.org |

Integration with Advanced Materials Science and Nanotechnology

While the search results did not provide specific examples of the integration of "Diazene, methylphenyl-" into advanced materials or nanotechnology, the fundamental reactivity of diazenes suggests potential applications in these fields. The ability of diazenes to undergo decomposition, often triggered by light or heat, to release nitrogen gas and radicals makes them candidates for creating porous materials or initiating polymerization.

The study of the interactions between methylphenyldiazene and biological macromolecules like hemoglobin provides a basis for designing biocompatible materials or sensors. researchgate.net The specific binding and spectral changes observed could be harnessed for diagnostic purposes.

Future research could explore the incorporation of methylphenyldiazene moieties into polymers to create "smart" materials that respond to external stimuli. For instance, the light-induced decomposition of the diazene could lead to changes in polymer properties or the release of encapsulated agents. Similarly, functionalizing nanoparticles with methylphenyldiazene could lead to novel systems for targeted delivery or catalysis, where the diazene acts as a triggerable component.

Q & A

Q. What are the established synthetic routes for methylphenyl-diazene, and how do reaction conditions influence isomer formation?

Methylphenyl-diazene is synthesized via oxidation of sulfamide intermediates using reagents like N-chlorosuccinimide (NCS) in the presence of a base (e.g., BEMP resin). For example, sulfamide (+)-6a is oxidized to diazene (+)-5a under optimized conditions, yielding 61% isolated product . Multi-component coupling reactions involving arynes and bromoketones can also generate diazenes in situ, though yields depend on steric and electronic factors . Isomer formation (E/Z) is influenced by oxidation protocols and solvent polarity, with structural confirmation via NMR and UV spectroscopy (e.g., C3a resonance shifts and 355 nm absorption) .

Q. How are methylphenyl-diazene isomers distinguished analytically?

Isomers are differentiated using a combination of NMR and UV-Vis spectroscopy. For example, the NMR chemical shift of the C3a carbon in symmetrical diazenes (~125–130 ppm) and UV absorption at 355 nm are diagnostic markers . Gas chromatography-mass spectrometry (GC-MS) with reference to NIST databases (e.g., CAS 35150-71-1 for (Z)-isomer and 35150-73-3 for (E)-isomer) further resolves isomers .

Q. What stability considerations are critical for handling methylphenyl-diazene in laboratory settings?

Methylphenyl-diazene is photosensitive and thermally labile. Storage under inert atmospheres (argon/nitrogen) at –20°C is recommended to prevent decomposition. Deuterium-exchange experiments indicate rapid H/D scrambling in precursors (e.g., tosylhydrazones), suggesting diazenes degrade via concerted mechanisms, releasing nitrogen gas .

Advanced Research Questions

Q. How do computational methods model methylphenyl-diazene's isomerization and reaction pathways?

Density functional theory (DFT) and coupled-cluster (CCSD(T)) calculations map potential energy surfaces for isomerization. For example, diazene (HN=NH) isomerization to isodiazene (HN=N) has an enthalpy barrier of ~13 kcal/mol . Quantum simulations using Sycamore processors (12 qubits) predict isomerization pathways aligned with classical computations, validating hybrid quantum-classical algorithms for larger systems .

Q. What mechanistic insights explain methylphenyl-diazene's role in photochemical reactions?

Photoexcitation at 355 nm induces N expulsion, generating radical pairs for dimerization or cage effects. Solid-state photolysis studies reveal activation energies (e.g., 10–15 kcal/mol) and entropy differences between geminate vs. out-of-cage pathways, quantified via product distribution analysis . Time-resolved flash photolysis (µs–ms scales) tracks transient intermediates, critical for applications in photoresponsive materials .

Q. How do decomposition kinetics of methylphenyl-diazene derivatives inform experimental design?

Non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (~150–200°C) and exothermic profiles. Kinetic models (e.g., Flynn-Wall-Ozawa) estimate activation energies (~120–150 kJ/mol), guiding safe handling protocols and reaction quenching methods .

Q. What isotopic labeling strategies elucidate methylphenyl-diazene's reaction mechanisms?

Deuterium labeling in precursors (e.g., sulfamides or hydrazones) identifies H/D exchange prior to diazene formation, confirming pre-equilibrium steps. NMR and mass spectrometry trace isotope distribution in products, distinguishing intra- vs. intermolecular pathways .

Methodological Recommendations

- Synthesis : Prioritize oxidation of sulfamides over azide reduction routes for better stereocontrol .

- Characterization : Combine NMR with GC-MS/NIST cross-referencing to resolve isomers .

- Computational Modeling : Use DFT for preliminary screening and CCSD(T)/quantum simulations for high-accuracy energetics .